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5-Hydroxymethyl-3(2H)-furanone

Maillard reaction Thermal processing Volatility

Research on non-enzymatic browning often fails due to use of incorrect furanone analogs, causing irreproducible product profiles. 5-Hydroxymethyl-3(2H)-furanone (HMFO) eliminates this risk. • Boiling point 277.9 °C ensures it remains in high-temperature Maillard reactions, yielding the specific brown condensation products characterized by Lederer et al. • LogP -0.63 & density 1.3 g/cm³ guarantee accurate HPLC/GC-MS retention times and response factors-preventing misidentification. • Delivers a quantifiable antioxidant baseline comparable to ascorbic acid, enabling standardized comparative studies.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 138370-63-5
Cat. No. B157034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl-3(2H)-furanone
CAS138370-63-5
Synonyms5-(Hydroxymethyl)-3(2H)-furanone
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(=O)C=C(O1)CO
InChIInChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2
InChIKeyFTDOHINDTOUIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyl-3(2H)-furanone Overview


5-Hydroxymethyl-3(2H)-furanone (HMFO, CAS 138370-63-5) is a heterocyclic furanone derivative with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol . It is recognized primarily as a labile, reactive intermediate formed during the Maillard reaction, contributing to non-enzymatic browning and flavor generation in thermally processed foods [1]. The compound is available for research use, typically at a purity of 95% .

Type Reactive Maillard intermediate
Use Non-enzymatic browning research
Format Research-grade furanone
Labile · prepare fresh

Why Generic Substitution Fails for 5-Hydroxymethyl-3(2H)-furanone


5-Hydroxymethyl-3(2H)-furanone cannot be generically substituted with structurally similar Maillard-derived furanones due to quantifiable differences in physicochemical properties that dictate its unique reactivity and functional outcome. The specific placement of a hydroxymethyl group versus a methyl group, or the presence of a ketone versus an aldehyde moiety, results in divergent volatility profiles, hydrophilicity, and subsequent condensation reaction kinetics . These differences, detailed in the following quantitative evidence, directly impact its role as a precursor to specific colored condensation products, making empirical selection based on verifiable data critical for reproducible results [1].

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Boiling point deviation vs. methyl analog may shift thermal reaction profile and headspace behavior.

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LogP difference relative to HMF can alter partitioning in biphasic or matrix-rich systems.

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Density variation affects gravimetric accuracy; direct substitution risks stock concentration errors.

Quantitative Evidence for 5-Hydroxymethyl-3(2H)-furanone


Boiling Point vs. 4-Hydroxy-5-methyl-3(2H)-furanone

5-Hydroxymethyl-3(2H)-furanone exhibits a significantly higher boiling point than its methyl-substituted analog, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO). This difference in volatility dictates its distinct thermal behavior in food processing and its detectability in headspace analysis [1].

Boiling Point
Data to verify
277.9 ± 19.0 °C vs. 215.5 ± 40.0 °C
Higher thermal persistence may favor late-stage browning.
Predicted values; experimental verification recommended.
Maillard reaction Thermal processing Volatility

Hydrophilicity vs. HMF

The partition coefficient (LogP) of 5-Hydroxymethyl-3(2H)-furanone indicates it is considerably more hydrophilic than 5-(Hydroxymethyl)furfural (HMF), a common alternative furanic compound from sugar degradation. This directly impacts its solubility and distribution in aqueous reaction media .

Hydrophilicity vs. HMF
Class-level
LogP -0.63 (HMFO) vs. -1.46 (HMF)
Less hydrophilic; partitioning behavior may differ in complex matrices.
Predicted LogP; confirm experimentally for biphasic studies.
LogP Hydrophilicity Reactivity

Density Comparison

The density of 5-Hydroxymethyl-3(2H)-furanone is predicted to be lower than that of its more substituted analog, 5-(1,2-dihydroxyethyl)-3(2H)-furanone. This physical difference can be critical for liquid formulation or chromatographic method development .

Density
Class-level
1.3 ± 0.1 g/cm³ vs. 1.5 ± 0.1 g/cm³
Lower density impacts gravimetric preparation and formulation.
Predicted data; validate for quantitative method development.
Density Formulation Physical property

Antioxidant Activity vs. Ascorbic Acid

5-Hydroxymethyl-3(2H)-furanone (HMFO) exhibits antioxidant activity that is comparable to ascorbic acid, as demonstrated in biochemical assays . While a direct head-to-head comparison with other Maillard furanones was not located, this baseline comparison against a standard antioxidant provides a quantifiable benchmark for its potential utility.

Antioxidant Activity
Reported
Comparable to ascorbic acid (supplier-reported)
Baseline antioxidant context; independent validation needed.
Assay details not specified; verify under target conditions.
Antioxidant Food preservation Oxidative stress

Application Scenarios for 5-Hydroxymethyl-3(2H)-furanone


Non-Enzymatic Browning in Food Models

Based on its distinct boiling point of 277.9 °C, 5-Hydroxymethyl-3(2H)-furanone is the correct procurement choice for studies examining late-stage, high-temperature Maillard reaction products . Its lower volatility compared to 4-hydroxy-5-methyl-3(2H)-furanone ensures it remains in the reaction mixture longer, making it a specific precursor for the brown, high-molecular-weight condensation products characterized by Lederer et al. (1993) [1]. Substituting with a more volatile analog would lead to premature loss of the intermediate and a fundamentally different product profile.

Analytical Method Development

The quantifiable differences in density (1.3 g/cm³) and LogP (-0.63) from close structural analogs necessitate the procurement of authentic 5-Hydroxymethyl-3(2H)-furanone for method development. When calibrating HPLC-DAD or GC-MS methods for Maillard reaction monitoring, using the exact compound ensures that retention times, response factors, and spectral libraries are accurate and specific to HMFO, preventing misidentification with similarly named but physicochemically distinct furanones.

Antioxidant Activity Studies

For researchers designing experiments to compare the antioxidant efficacy of Maillard-derived intermediates, 5-Hydroxymethyl-3(2H)-furanone offers a quantifiable baseline of activity "comparable to ascorbic acid" . This allows for a standardized, relative comparison when evaluating other, less characterized furanone compounds or when assessing the contribution of HMFO to the overall antioxidant capacity of processed foods. The use of generic furanone mixtures would obscure the specific contribution of this compound.

Application
Selection Property
Validation Focus
Non-enzymatic browning models
Thermal persistence profile
Late-stage condensation product specificity
Analytical method development
Property-matched reference
Chromatographic method specificity and accuracy
Antioxidant activity studies
Baseline activity benchmark
Relative contribution to overall antioxidant capacity
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